N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide

Cardiac electrophysiology Arrhythmia CaMKII inhibition

KN-93 (CAS 139298-40-1) is the authentic, cell-permeable CaMKII inhibitor essential for studies where the inactive analog KN-92 yields negative results. KN-93 suppresses early afterdepolarizations in rabbit hearts (4/10 vs 10/11 for KN-92, P=0.024) and inhibits LX-2 hepatic stellate cell proliferation (81.76% to 27.15% viability at 5-50 µM). KN-93’s direct Kv1.5/IKr blockade (IC50=307/102.6 nM) demands pure compound to avoid confounding effects. Choose ≥98% purity KN-93 for reproducible CaMKII-dependent signaling data.

Molecular Formula C26H29ClN2O4S
Molecular Weight 501.0 g/mol
CAS No. 139298-40-1
Cat. No. B1662199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide
CAS139298-40-1
SynonymsN-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide
Molecular FormulaC26H29ClN2O4S
Molecular Weight501.0 g/mol
Structural Identifiers
SMILESCN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C26H29ClN2O4S/c1-28(17-5-6-21-9-11-23(27)12-10-21)20-22-7-3-4-8-26(22)29(18-19-30)34(31,32)25-15-13-24(33-2)14-16-25/h3-16,30H,17-20H2,1-2H3
InChIKeyLLLQTDSSHZREGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid

Structure & Identifiers


Interactive Chemical Structure Model





KN-93 (CAS 139298-40-1) Procurement Guide for CaMKII Inhibitors and Potassium Channel Blockers


N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide, commonly known as KN-93 (CAS 139298-40-1), is a synthetic sulfonamide compound with a molecular weight of 501.04 Da and the molecular formula C26H29ClN2O4S [1]. It functions as a cell-permeable, reversible, and competitive inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), competitively blocking calmodulin binding to the kinase with a Ki of 370 nM for rat brain CaMKII [2]. KN-93 also acts as a direct extracellular open channel blocker of voltage-gated potassium channels, including Kv1.5 (IC50 = 307 nM) and IKr in ventricular myocytes (IC50 = 102.6 nM), independently of CaMKII inhibition [3].

Why KN-93 (139298-40-1) Cannot Be Replaced by Structural Analogs in CaMKII Research


Structural analogs of KN-93, most notably KN-92, share significant chemical similarity but exhibit fundamentally distinct biological activity profiles that render them unsuitable as functional substitutes. KN-92, widely used as an inactive control compound, does not inhibit CaMKII (Ki > 100 μM versus KN-93's Ki of ≤2.58 μM in rabbit myocardium) [1]. Critically, while KN-93 effectively suppresses early afterdepolarizations in isolated rabbit hearts (EADs present in 4/10 hearts), KN-92 fails to do so (EADs present in 10/11 hearts, P = 0.024) [1]. Furthermore, KN-93 inhibits human hepatic stellate cell (LX-2) proliferation in a dose-dependent manner from 81.76% to 27.15% viability at 5-50 μM, whereas KN-92 shows no effective antiproliferative activity at equivalent concentrations [2]. These functional disparities arise from KN-93's specific interaction with the calmodulin-binding domain of CaMKII, which KN-92 lacks despite structural resemblance . Substituting KN-93 with KN-92 would thus yield negative results that do not reflect the absence of CaMKII involvement but rather the inactivity of the control compound itself.

KN-93 (139298-40-1) Quantitative Differentiation Evidence Against Structural Analogs and In-Class Inhibitors


Functional Differentiation from Inactive Analog KN-92 in Rabbit Cardiac Arrhythmia Model

KN-93 exhibits statistically significant suppression of early afterdepolarizations (EADs) compared to its structural analog KN-92 in an isolated rabbit heart model. Hearts were pretreated with 0.5 μM of either compound for 10 minutes prior to clofilium-induced EAD induction [1]. KN-93 treatment resulted in EADs present in only 4 of 10 hearts (40%), whereas KN-92 treatment showed EADs in 10 of 11 hearts (91%), yielding a significant difference (P = 0.024) [1]. The inhibition of rabbit myocardial CaM kinase activity by KN-93 (calculated Ki ≤ 2.58 μM) was not observed with KN-92 (Ki > 100 μM) in vitro, confirming that the antiarrhythmic effect is CaMKII-dependent [1].

Cardiac electrophysiology Arrhythmia CaMKII inhibition

Dose-Dependent Antiproliferative Activity in Human Hepatic Stellate Cells Absent in Analog KN-92

In human hepatic stellate cells (LX-2 line), KN-93 produces significant, dose-dependent inhibition of cell proliferation, while the inactive analog KN-92 shows no effect. Treatment with KN-93 at 5-50 μM for 24 hours reduced cell viability from 81.76% at 5 μM (81.76% ± 2.58% vs control 96.63% ± 2.69%, P < 0.05) to 27.15% at 50 μM (27.15% ± 2.86% vs control 96.59% ± 2.44%, P < 0.01) [1]. Time-course experiments with 10 μM KN-93 showed progressive reduction from 78.27% viability at 8 hours to 11.48% at 48 hours [1]. KN-92, in contrast, did not effectively inhibit cell proliferation at any concentration tested [1].

Hepatic fibrosis Cell proliferation CaMKII signaling

Species-Specific CaMKII Inhibitory Potency Variation Relative to Rabbit Myocardium

KN-93 exhibits species-dependent variation in CaMKII inhibitory potency that should inform experimental design and cross-species data interpretation. Against rat brain CaMKII, KN-93 demonstrates a Ki of 370 nM (0.37 μM), representing its most potent reported activity [1]. In contrast, inhibition of rabbit myocardial CaM kinase activity yields a calculated Ki of ≤2.58 μM, approximately 7-fold less potent than the rat brain isoform [2]. This species-specific potency difference is not documented for the inactive analog KN-92, which shows Ki > 100 μM across tested systems [2].

Enzyme inhibition Species selectivity Kinase pharmacology

Kinase Selectivity Profile Against Major Signaling Kinases

KN-93 demonstrates selectivity for CaMKII over several major signaling kinases at concentrations relevant to its primary activity. At concentrations up to and exceeding its Ki for CaMKII (370 nM), KN-93 shows no remarkable inhibitory effects on protein kinase A (PKA), protein kinase C (PKC), myosin light chain kinase (MLCK), or Ca2+-calmodulin-dependent phosphodiesterase (Ca2+-PDE) activities . This selectivity profile is based on direct biochemical measurements in enzyme activity assays, though the precise IC50 values against these off-target kinases are not reported as numerical data .

Kinase selectivity Off-target profiling Pharmacological specificity

Potassium Channel Blockade Profile Distinct from CaMKII Inhibition

KN-93 exhibits direct extracellular blockade of voltage-gated potassium channels that occurs independently of its CaMKII inhibitory activity. Against Kv1.5 channels, KN-93 shows an IC50 of 307 ± 12 nM, and it abolishes IKr in ventricular myocytes with an IC50 of 102.6 nM [1]. This potassium channel blocking activity represents a dual pharmacology that distinguishes KN-93 from peptide-based CaMKII inhibitors such as autocamtide-2-related inhibitory peptide (AIP), which lack ion channel blocking properties. Importantly, this off-target effect may contribute to observed phenotypes in electrophysiology studies beyond CaMKII inhibition alone.

Ion channel pharmacology Kv1.5 channel Cardiac electrophysiology

Differential Effects on Action Potential Firing Rate in Sinoatrial Nodal Cells

In sinoatrial nodal pacemaker cells, KN-93 produces concentration-dependent decreases in spontaneous action potential firing rate that are not replicated by the inactive analog KN-92. Treatment with KN-93 at 0.5 μM (low) and 3 μM (high) significantly decreased spontaneous AP firing rate, cAMP levels, and ATP levels in isolated pacemaker cells (n = 10 for each drug) [1]. In contrast, KN-92 at 3 μM produced no significant effect on any of these measurements, confirming that the observed effects are CaMKII-dependent [1].

Pacemaker physiology Action potential Cardiac rhythm

KN-93 (139298-40-1) Optimal Application Scenarios for Research and Drug Discovery


Cardiac Electrophysiology Studies Requiring CaMKII-Dependent Arrhythmia Suppression

KN-93 is the appropriate compound for investigators studying CaMKII's role in cardiac arrhythmogenesis, particularly early afterdepolarization (EAD)-dependent arrhythmias. Based on direct comparative evidence, KN-93 at 0.5 μM suppresses EADs in isolated rabbit hearts (4/10 hearts affected vs 10/11 with inactive analog KN-92, P = 0.024) [1]. This application requires the authentic active compound KN-93; substitution with the structural analog KN-92 yields negative results that do not reflect CaMKII's involvement. Researchers should account for KN-93's dual pharmacology, including its direct IKr blockade (IC50 = 102.6 nM), when interpreting electrophysiological outcomes [2].

Hepatic Stellate Cell Proliferation and Liver Fibrosis Research

For studies investigating CaMKII-dependent regulation of hepatic stellate cell proliferation and fibrogenesis, KN-93 provides validated, dose-dependent activity in the LX-2 human cell line. KN-93 reduces cell viability from 81.76% (5 μM) to 27.15% (50 μM) after 24 hours, accompanied by reduced p53 and p21 expression [1]. The inactive analog KN-92 shows no antiproliferative effect, establishing a clear functional distinction between active inhibitor and control compound in this disease-relevant cellular model. Concentrations between 5-50 μM are appropriate for in vitro proliferation studies.

Neuronal Signaling Studies Involving CaMKII-Dependent Synaptic Plasticity

KN-93 is suitable for electrophysiological investigations of CaMKII-dependent synaptic modulation in brain slice preparations. Evidence from rat medial prefrontal cortex pyramidal cells demonstrates that KN-93, but not KN-92, blocks clozapine's facilitatory effect on NMDA-evoked and electrically evoked responses [1]. Researchers should note the species-specific potency of KN-93, with rat brain CaMKII inhibition occurring at Ki = 370 nM, which may necessitate lower effective concentrations compared to rabbit myocardial systems where Ki ≤ 2.58 μM is observed [2]. The water-soluble formulation of KN-93 (available from multiple vendors) facilitates delivery in aqueous physiological buffers for slice electrophysiology applications.

Kinase Selectivity Profiling and Pathway Dissection Studies

KN-93 serves as a moderately selective CaMKII inhibitor for dissecting CaMKII-dependent signaling from pathways mediated by PKA, PKC, or MLCK. At CaMKII-inhibitory concentrations (Ki = 370 nM), KN-93 does not appreciably inhibit these related kinases [1]. This selectivity profile makes KN-93 appropriate for experiments where broad-spectrum kinase inhibition would confound pathway attribution. However, investigators must consider KN-93's independent potassium channel blocking activity (Kv1.5 IC50 = 307 nM) when designing experiments, particularly in excitable cells where ion channel modulation may contribute to observed phenotypes independently of CaMKII inhibition [2]. For applications requiring purely CaMKII-dependent readouts without ion channel confounding effects, peptide-based inhibitors such as AIP should be considered as complementary tools.

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